

CAS number 557-09-5 chemical information

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zinc dioctanoate, also known as zinc octanoate or **zinc caprylate**, with the CAS number 557-09-5, is a zinc salt of octanoic acid. It is a versatile organometallic compound with a wide range of applications in various industries, including pharmaceuticals, manufacturing, and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, toxicological information, and its mechanism of action in biological systems.

Chemical Identification and Physical Properties

Zinc dioctanoate is a white to off-white, lustrous solid that can appear as scales or a powder.[1] It is known to decompose in the presence of moisture, releasing octanoic acid.[1]

Table 1: Chemical Identification of Zinc Dioctanoate

Identifier	Value
CAS Number	557-09-5[2]
Molecular Formula	C ₁₆ H ₃₀ O ₄ Zn[2]
Molecular Weight	351.80 g/mol [3]
IUPAC Name	zinc bis(octanoate)[3]
Synonyms	Zinc octanoate, Zinc caprylate, Zinc dioctylate, Octanoic acid, zinc salt[3]

Table 2: Physical and Chemical Properties of Zinc Dioctanoate

Property	Value	Source
Appearance	White to off-white lustrous scales or powder	[1]
Melting Point	136 °C	[4]
Boiling Point	239.3 °C at 760 mmHg	[4]
Density	1.19 g/cm ³	[4]
Flash Point	107.4 °C	[4]
Vapor Pressure	0.022 mmHg at 25 °C	[4]
Solubility	Slightly soluble in boiling water; soluble in boiling alcohol	[4]
Stability	Stable, but sensitive to moisture	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of zinc dioctanoate.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of zinc dioctanoate is characterized by the vibrations of the carboxylate group. The key absorption bands are:

- Asymmetric COO⁻ stretching: A strong band typically appears in the region of 1540–1585 cm⁻¹. The position and broadness of this peak can indicate the coordination environment of the zinc ion and whether the compound is in a crystalline or amorphous state.[5][6]
- Symmetric COO⁻ stretching: This band is observed around 1400-1441 cm⁻¹.[7]
- C-H stretching: Absorptions corresponding to the alkyl chains are present in the 2850–3000 cm⁻¹ region.[8]

• Zn-O stretching: A peak below 660 cm⁻¹ can be attributed to the Zn-O bond vibration.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is dominated by the signals from the octanoate alkyl chain, typically appearing as a complex of signals in the upfield region of approximately δ 0.8–2.5 ppm.[1]
- ¹³C NMR: The carbon NMR spectrum provides more detailed structural information. A study
 of a series of zinc carboxylates, including zinc octanoate, showed characteristic chemical
 shifts for the carboxylate carbon and the carbons of the alkyl chain. The carboxylate carbon
 (C=O) resonance is a key indicator.[9]

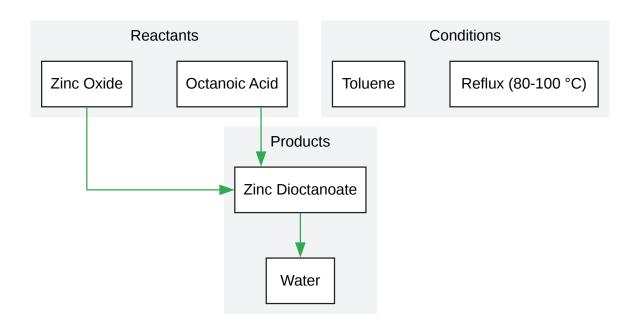
Mass Spectrometry (MS)

The mass spectrum of zinc dioctanoate can be complex. Studies on basic zinc carboxylates, which have a related structure, indicate that the molecular ion peak is often weak or absent. The fragmentation pattern is typically dominated by the loss of a carboxylate radical and the formation of stable zinc-containing clusters. For basic zinc carboxylates, the base peak is often attributed to species like $[(RCO_2)_3Zn_4O]^+$.[10]

Experimental Protocols: Synthesis of Zinc Dioctanoate

Zinc dioctanoate can be synthesized through several routes. Below are two common laboratory-scale methods.

Synthesis via Reaction of Zinc Oxide with Octanoic Acid


This method involves the direct reaction of zinc oxide with octanoic acid.

Experimental Protocol:

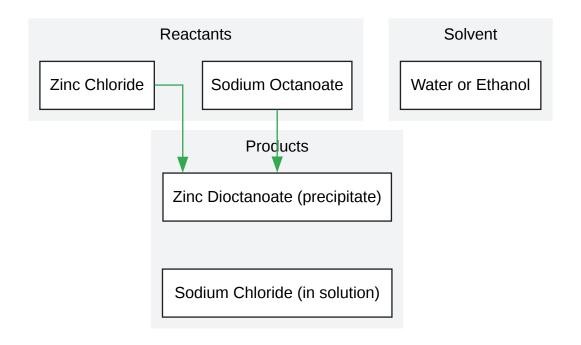
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add octanoic acid and a suitable solvent such as toluene.
- Addition of Reactant: While stirring, add a stoichiometric amount of zinc oxide to the solution.

- Reaction: Heat the mixture to reflux (approximately 80–100 °C) and maintain for several hours. The progress of the reaction can be monitored by the consumption of the zinc oxide.
 [1]
- Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield lustrous scales of zinc dioctanoate.[1]

Click to download full resolution via product page

Caption: Synthesis of Zinc Dioctanoate from Zinc Oxide.

Synthesis via Double Displacement Reaction


This method involves the reaction of a water-soluble zinc salt with sodium octanoate.

Experimental Protocol:

• Preparation of Sodium Octanoate: Dissolve sodium hydroxide in water or ethanol, and then add octanoic acid to form sodium octanoate in solution.

- Preparation of Zinc Salt Solution: In a separate beaker, dissolve a zinc salt, such as zinc chloride (ZnCl₂), in water or ethanol.
- Reaction: Slowly add the zinc chloride solution to the sodium octanoate solution with constant stirring. A precipitate of zinc dioctanoate will form.
- Isolation and Purification: The precipitate can be collected by filtration, washed with water to remove the sodium chloride byproduct, and then dried. Further purification can be achieved by recrystallization.[1]

Click to download full resolution via product page

Caption: Double Displacement Synthesis of Zinc Dioctanoate.

Toxicology and Safety

Zinc dioctanoate is an irritant to the eyes, respiratory system, and skin.[4] It is harmful if swallowed. There is also evidence to suggest that it may be a suspected reproductive toxin.

Table 3: Toxicological Data for Zinc Dioctanoate and Related Compounds

Test	Species	Route	Value	Source
LD50 (Zinc 2- ethylhexanoate)	Rat	Oral	2043 mg/kg	[11]
LD50 (Zinc 2- ethylhexanoate)	Rat	Dermal	> 2000 mg/kg	[11]
LC50 (2- Ethylhexanoic acid)	Fish	-	70 mg/L (96 h)	[9]
EC50 (2- Ethylhexanoic acid)	Crustacea	-	85.4 mg/L (48 h)	[9]

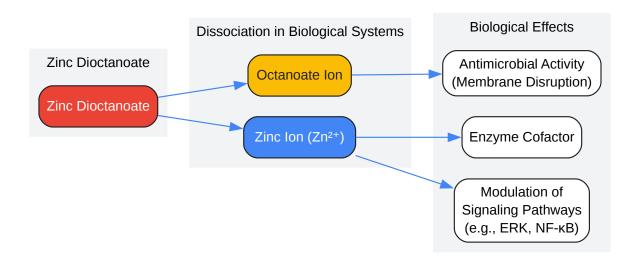
Handling and Storage:

- Wear suitable protective clothing, gloves, and eye/face protection.[4]
- Store in a cool, dry, well-ventilated area away from moisture.[1]
- · Avoid inhalation of dust.
- In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

 [4]

Mechanism of Action and Signaling Pathways

The biological activity of zinc dioctanoate is primarily due to its dissociation into zinc ions (Zn²⁺) and octanoate ions in biological systems.


Zinc Ions (Zn²⁺): Zinc is an essential trace element involved in numerous cellular processes. It acts as a cofactor for many enzymes and transcription factors. The signaling effects of zinc are complex and can include:

 Modulation of Kinase Pathways: Zinc ions can influence mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.

• NF-κB Signaling: Zinc can regulate the activity of the transcription factor NF-κB, which plays a central role in inflammatory responses.

Octanoate (Caprylate) Ions: Octanoic acid (caprylic acid) is a medium-chain fatty acid with known antimicrobial properties. It can disrupt the cell membranes of bacteria and fungi, leading to cell death.

Click to download full resolution via product page

Caption: Dissociation and Biological Actions of Zinc Dioctanoate.

Applications in Research and Drug Development

The unique properties of zinc dioctanoate make it a compound of interest in several areas of research and development:

- Antifungal and Antibacterial Agent: Its fungicidal properties are well-documented, and it has been used in topical preparations.[1] The dual action of zinc and octanoic acid makes it a candidate for the development of new antimicrobial agents.
- Catalyst in Organic Synthesis: Metal carboxylates are used as catalysts in a variety of organic reactions, including polymerizations.[4]

- Drug Delivery: The biocompatibility of zinc and the nature of the fatty acid ligand suggest
 potential applications in drug delivery systems, where it could serve as a carrier or stabilizing
 agent.
- PVC Stabilizer: In the polymer industry, it acts as a heat stabilizer for PVC.[1]

Conclusion

Zinc dioctanoate (CAS 557-09-5) is a multifaceted compound with well-defined chemical and physical properties. Its synthesis is straightforward, and its structure can be confirmed through standard spectroscopic techniques. While it possesses moderate toxicity and requires careful handling, its biological activities, driven by the combined effects of zinc and octanoate ions, make it a valuable compound for various industrial applications and a subject of ongoing interest in research and development, particularly in the fields of materials science and antimicrobial therapies. This guide provides a foundational understanding for professionals working with or exploring the potential of this versatile chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ZINC OCTOATE Ataman Kimya [atamanchemicals.com]
- 2. Multi-technique structural analysis of zinc carboxylates (soaps) PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc Caprylate | C16H30O4Zn | CID 11180 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pgmsmetal.com [pgmsmetal.com]
- 5. Characterization of Zinc Carboxylates in an Oil Paint Test Panel PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]
- 10. The mass spectra of basic zinc carboxylates Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 11. mpfs.io [mpfs.io]
- To cite this document: BenchChem. [CAS number 557-09-5 chemical information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584025#cas-number-557-09-5-chemical-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com